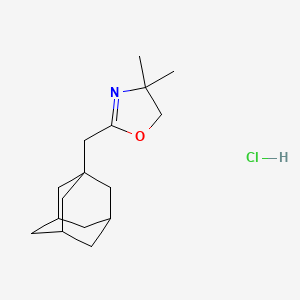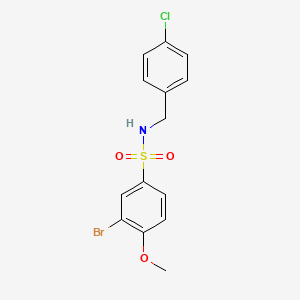
5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as HPTD, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. HPTD belongs to the class of thiazolidinediones and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and survival. 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to modulate the expression of various genes that are involved in the regulation of cell growth and survival. 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
実験室実験の利点と制限
One advantage of using 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its low toxicity, which makes it a safe compound to work with. In addition, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of research could focus on the development of more efficient synthesis methods for 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are targeted by 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. This could lead to the development of more targeted therapies for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione and its potential therapeutic applications.
合成法
The synthesis of 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-hydroxybenzaldehyde and 2-propyn-1-ol in the presence of a base to form 4-(2-propyn-1-yloxy)benzaldehyde. This intermediate is then reacted with thiosemicarbazide to form the final product, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione.
科学的研究の応用
5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for cancer treatment. In addition, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-2-7-14-12(16)11(18-13(14)17)8-9-3-5-10(15)6-4-9/h1,3-6,8,15H,7H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATAOXHDIABGIR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolidine-2,4-dione, 5-(4-hydroxybenzylidene)-3-prop-2-ynyl- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5219589.png)
![1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol](/img/structure/B5219614.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)
![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)
![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)